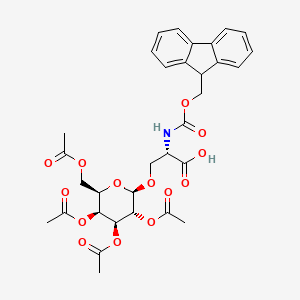
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is a complex organic compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a serine amino acid residue, which is further modified by the attachment of a beta-D-galactose moiety that is acetylated at four positions. This compound is often used in peptide synthesis and glycosylation studies due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS).
Fmoc Protection: The amino group of serine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).
Glycosylation: The protected serine is then glycosylated with a beta-D-galactose derivative that is acetylated at four positions. This step often requires the use of a glycosyl donor and a promoter, such as silver triflate (AgOTf).
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as using tetrabutylammonium fluoride (TBAF) for TBDMS deprotection and piperidine for Fmoc deprotection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the galactose moiety can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of deacetylated galactose derivatives.
Substitution: Formation of galactose derivatives with new functional groups.
Scientific Research Applications
Chemistry
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is widely used in the synthesis of glycopeptides and glycoproteins. It serves as a building block for the study of glycosylation patterns and their effects on protein function.
Biology
In biological research, this compound is used to investigate the role of glycosylation in cell signaling, protein folding, and immune recognition. It is also used in the development of glycopeptide-based vaccines.
Medicine
This compound has applications in drug development, particularly in the design of glycopeptide antibiotics and anticancer agents. Its unique structure allows for the exploration of carbohydrate-protein interactions.
Industry
In the industrial sector, this compound is used in the production of glycosylated biomaterials and as a standard in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. The compound’s glycosylated structure allows it to mimic natural glycoproteins, thereby influencing cellular processes like signal transduction and immune response. The Fmoc group facilitates its incorporation into peptides, enabling the study of glycosylation effects on peptide function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser-OH: Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions.
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH: Similar structure but with threonine instead of serine, which may affect its reactivity and biological activity.
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH: Contains glucose instead of galactose, leading to different glycosylation patterns and interactions.
Uniqueness
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is unique due to its specific combination of Fmoc protection, serine residue, and acetylated galactose moiety. This unique structure makes it particularly valuable for studying the effects of glycosylation on peptide and protein function, as well as for developing glycopeptide-based therapeutics.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VXRXWXGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)
![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2495536.png)
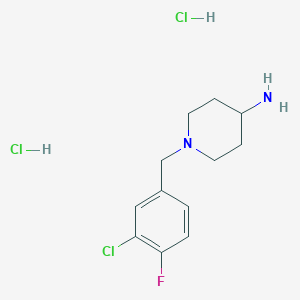
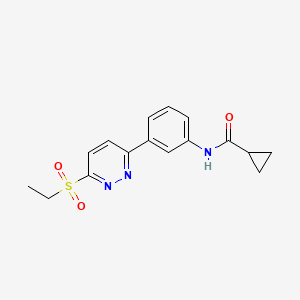
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

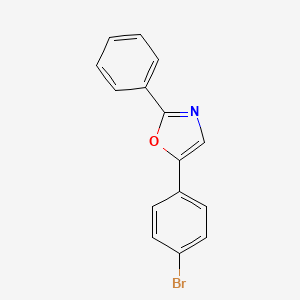
![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)
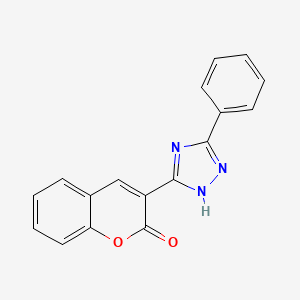
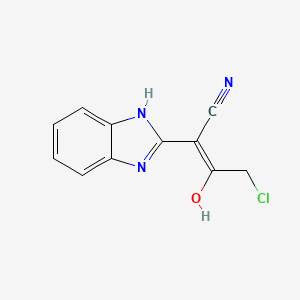
![5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2495554.png)
![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
